Increased Lipophilicity (XLogP3-AA) Relative to Unbranched 1,2-Dibromopentane
The XLogP3-AA of 1,2-dibromo-4,4-dimethylpentane is 3.9, compared to 2.9 for the unbranched analog 1,2-dibromopentane [1]. This difference of ~0.96 log units indicates substantially higher lipophilicity for the target compound, attributable to the gem-dimethyl substitution at C4.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 1,2-Dibromopentane: XLogP3-AA = 2.9 |
| Quantified Difference | Δ XLogP3-AA = +1.0 (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher LogP directly impacts reversed-phase chromatographic retention times and organic/aqueous extraction efficiency, making this compound more suitable than the unbranched analog for applications requiring non-polar partitioning.
- [1] PubChem Compound Summary for CID 221002 (1,2-Dibromo-4,4-dimethylpentane, XLogP3-AA=3.9) and PubChem CID 67972859 (1,2-Dibromopentane, XLogP3-AA=2.9). XLogP3 values are computed descriptors. View Source
